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Compound of Interest

Compound Name:
2,2-dimethyl-2,3-dihydro-1H-

inden-1-one

Cat. No.: B129374 Get Quote

A notable absence of crystallographic data for 2,2-dimethyl-2,3-dihydro-1H-inden-1-one in

publicly accessible databases necessitates a comparative analysis with structurally related

indenone derivatives. This guide provides a detailed comparison of the single-crystal X-ray

diffraction data for selected alternative compounds, offering insights into the structural effects of

substituent modifications on the indenone core.

This analysis is intended for researchers, scientists, and drug development professionals to

understand the solid-state properties of this class of compounds, which can inform molecular

modeling, drug design, and material science studies.

Comparison of Crystallographic Data
The following table summarizes the key crystallographic parameters for two selected 2,3-

dihydro-1H-inden-1-one derivatives with available crystal structures. These compounds, with

their distinct substitutions, provide a basis for understanding the conformational and packing

variations within this chemical family.
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Parameter

2-
(Diphenylmethylidene)-2,3-
dihydro-1H-inden-1-one[1]
[2]

(E)-2-(3,5-
Dimethoxybenzylidene)ind
an-1-one

Chemical Formula C₂₂H₁₆O C₁₈H₁₆O₃

Molecular Weight 296.35 g/mol [1] 280.31 g/mol

Crystal System Monoclinic[1] Monoclinic

Space Group P2₁/c[1] P2₁/n

Unit Cell Dimensions

a 9.1634 (18) Å[1] 10.1234 (2) Å

b 17.570 (3) Å[1] 11.1987 (2) Å

c 10.717 (4) Å[1] 12.8973 (3) Å

α 90° 90°

β 117.89 (2)°[1] 99.873 (1)°

γ 90° 90°

Volume (V) 1525.0 (7) Å³[1] 1439.42 (5) Å³

Z 4[1] 4

Temperature (T) 150 K[1] 100 K

Radiation Mo Kα[1] Mo Kα

R-factor 0.070[2] 0.038

Data Collection Method
Rigaku Saturn 724

diffractometer[1]

Bruker APEX-II CCD

diffractometer

Experimental Protocols
The determination of the crystal structures for the compared compounds generally follows a

standard single-crystal X-ray diffraction workflow. Below is a detailed, generalized protocol

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3793795/
https://www.researchgate.net/publication/257600189_2-Di-phenyl-methyl-idene-23-di-hydro-1H-inden-1-one
https://pmc.ncbi.nlm.nih.gov/articles/PMC3793795/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3793795/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3793795/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3793795/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3793795/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3793795/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3793795/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3793795/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3793795/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3793795/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3793795/
https://www.researchgate.net/publication/257600189_2-Di-phenyl-methyl-idene-23-di-hydro-1H-inden-1-one
https://pmc.ncbi.nlm.nih.gov/articles/PMC3793795/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b129374?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


based on the experimental descriptions provided for the derivatives.

1. Crystal Growth:

Suitable single crystals of the compound are grown, typically by slow evaporation of a

solution in an appropriate solvent (e.g., ethanol). The quality of the crystal is paramount for

obtaining high-resolution diffraction data.

2. Crystal Mounting and Data Collection:

A single crystal of appropriate size (e.g., 0.50 × 0.20 × 0.20 mm) is selected and mounted on

a goniometer head.[1]

The crystal is placed in a stream of cold nitrogen gas to maintain a low temperature (e.g.,

100 K or 150 K) during data collection, which minimizes thermal vibrations and improves

data quality.[1]

X-ray diffraction data are collected using a diffractometer equipped with a sensitive detector

(e.g., CCD or CMOS). Monochromatic X-ray radiation, typically from a molybdenum (Mo Kα)

or copper (Cu Kα) source, is used.[1]

A series of diffraction images are collected as the crystal is rotated through a range of

angles.

3. Data Processing and Structure Solution:

The collected diffraction images are processed to integrate the intensities of the individual

reflections and to apply corrections for factors such as absorption.

The crystal system, space group, and unit cell dimensions are determined from the

diffraction pattern.

The crystal structure is solved using direct methods or Patterson methods, which provide an

initial model of the atomic positions.

4. Structure Refinement:
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The initial structural model is refined against the experimental diffraction data using least-

squares methods. This process optimizes the atomic coordinates, displacement parameters,

and other structural parameters to achieve the best possible fit between the calculated and

observed diffraction patterns.

The quality of the final refined structure is assessed using metrics such as the R-factor.

Visualizations
To aid in the understanding of the experimental process and the molecular structures of the

compared compounds, the following diagrams are provided.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b129374?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Data Collection

Data Processing & Structure Solution

Structure Refinement

Crystal Growth

Crystal Selection & Mounting

Diffractometer

X-ray Source (e.g., Mo Kα)

Detector

Data Integration & Scaling

Space Group Determination

Structure Solution (Direct Methods)

Least-Squares Refinement

Structure Validation (R-factor)

final_structure

Final Crystal Structure

Click to download full resolution via product page

Caption: Experimental workflow for single-crystal X-ray crystallography.
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Caption: Comparison of 2D structures of indenone derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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